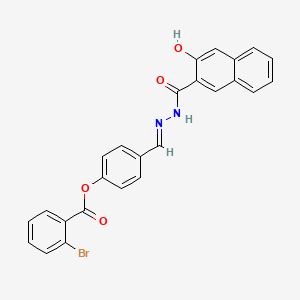

4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Beschreibung

Herstellungsmethoden

Die Synthese von 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoat umfasst mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die Reaktion von 3-Hydroxy-2-Naphthoesäure mit Carbohydrazid, um das Carbohydrazonoyl-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit 2-Brombenzoesäure umgesetzt, um das Endprodukt zu erhalten Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können Katalysatoren erfordern, um die Reaktion zu erleichtern.

Eigenschaften

CAS-Nummer |

769156-21-0 |

|---|---|

Molekularformel |

C25H17BrN2O4 |

Molekulargewicht |

489.3 g/mol |

IUPAC-Name |

[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |

InChI |

InChI=1S/C25H17BrN2O4/c26-22-8-4-3-7-20(22)25(31)32-19-11-9-16(10-12-19)15-27-28-24(30)21-13-17-5-1-2-6-18(17)14-23(21)29/h1-15,29H,(H,28,30)/b27-15+ |

InChI-Schlüssel |

ROKGGSNZGPEPDH-JFLMPSFJSA-N |

Isomerische SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br)O |

Kanonische SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps. One common synthetic route includes the reaction of 3-hydroxy-2-naphthoic acid with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-bromobenzoic acid under specific conditions to yield the final product The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction

Analyse Chemischer Reaktionen

4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxygruppe in der Naphthoyleinheit kann oxidiert werden, um entsprechende Ketone oder Chinone zu bilden.

Reduktion: Die Carbohydrazonoyl-Verknüpfung kann reduziert werden, um Hydrazinderivate zu bilden.

Substitution: Das Bromatom in der Benzoateinheit kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Ammoniak oder Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Hydroxygruppe in der Naphthoyleinheit kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Carbohydrazonoyl-Verknüpfung mit Enzymen und Proteinen interagieren kann. Die Brombenzoateinheit kann ebenfalls eine Rolle bei der biologischen Aktivität der Verbindung spielen, indem sie ihre Bindung an Zielstellen erleichtert.

Wirkmechanismus

The mechanism of action of 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group in the naphthoyl moiety can form hydrogen bonds with biological molecules, while the carbohydrazonoyl linkage can interact with enzymes and proteins. The bromobenzoate moiety may also play a role in the compound’s biological activity by facilitating its binding to target sites .

Vergleich Mit ähnlichen Verbindungen

Zu den ähnlichen Verbindungen zu 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoat gehören:

4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoat: Diese Verbindung hat eine ähnliche Struktur, aber mit einer Methylgruppe anstelle eines Bromatoms.

4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-bromobenzoat: Diese Verbindung hat das Bromatom an einer anderen Position an der Benzoateinheit.

4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoat: Diese Verbindung hat ein Chloratom anstelle eines Bromatoms.

Die Einzigartigkeit von 4-(2-(3-Hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-bromobenzoat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm seine besonderen chemischen und biologischen Eigenschaften verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.